3-Methoxybutyl 2H-chromene-3-carboxylate
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Overview
Description
3-Methoxybutyl 2H-chromene-3-carboxylate is a chemical compound belonging to the class of 2H-chromenes. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a chromene ring system with a methoxybutyl ester group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl 2H-chromene-3-carboxylate typically involves the formation of the chromene ring followed by esterification. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a malonate ester in the presence of a base to form the chromene ring . The reaction conditions often include the use of piperidine as a catalyst and solvents like ethanol or acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Knoevenagel condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybutyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxybutyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Methoxybutyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- Methyl 2-oxo-2H-chromene-3-carboxylate
- 3-Acetyl-2H-chromene
Comparison
3-Methoxybutyl 2H-chromene-3-carboxylate is unique due to the presence of the methoxybutyl ester group, which can influence its chemical reactivity and biological activity. Compared to ethyl and methyl esters, the methoxybutyl ester may provide different solubility and pharmacokinetic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3-methoxybutyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-11(17-2)7-8-18-15(16)13-9-12-5-3-4-6-14(12)19-10-13/h3-6,9,11H,7-8,10H2,1-2H3 |
InChI Key |
ZJBMUTJFVNOCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C1=CC2=CC=CC=C2OC1)OC |
Origin of Product |
United States |
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